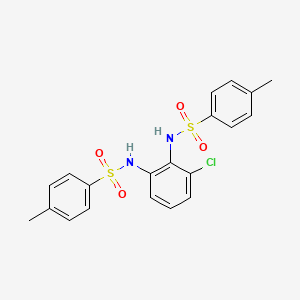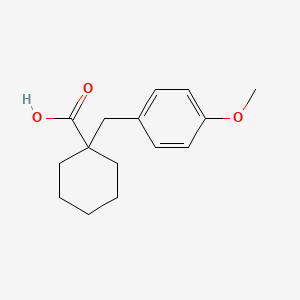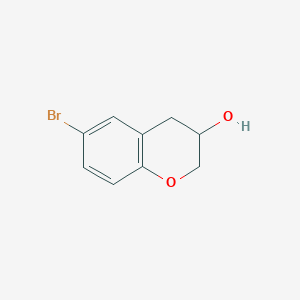
6-Bromochroman-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromochroman-3-ol: is an organic compound with the molecular formula C9H9BrO It belongs to the class of brominated chromans, which are derivatives of chroman (a bicyclic structure consisting of a benzene ring fused to a tetrahydropyran ring)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromochroman-3-ol typically involves the bromination of chroman-3-ol. One common method includes the use of bromine (Br2) in the presence of a solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 6-position of the chroman ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions: 6-Bromochroman-3-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 6-Bromochroman-3-one.
Reduction: Reduction reactions can convert it to 6-Bromochroman.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.
Major Products:
Oxidation: 6-Bromochroman-3-one
Reduction: 6-Bromochroman
Substitution: Various substituted chromans depending on the nucleophile used.
Scientific Research Applications
Chemistry: 6-Bromochroman-3-ol is used as an intermediate in the synthesis of more complex organic molecules. Its brominated structure makes it a versatile building block for further functionalization.
Biology and Medicine: In medicinal chemistry, this compound and its derivatives are explored for their potential pharmacological activities. They may exhibit properties such as anti-inflammatory, antioxidant, or anticancer activities.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique structure allows for the development of novel compounds with specific properties.
Mechanism of Action
The mechanism of action of 6-Bromochroman-3-ol depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The bromine atom can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The exact pathways involved would vary based on the derivative and its intended use.
Comparison with Similar Compounds
6-Bromochroman: Lacks the hydroxyl group at the 3-position.
6-Bromochroman-4-one: Contains a carbonyl group at the 4-position instead of a hydroxyl group at the 3-position.
6-Bromo-2,3-dihydrobenzofuran: A structurally related compound with a different ring system.
Uniqueness: 6-Bromochroman-3-ol is unique due to the presence of both a bromine atom and a hydroxyl group on the chroman ring. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
136513-99-0 |
|---|---|
Molecular Formula |
C9H9BrO2 |
Molecular Weight |
229.07 g/mol |
IUPAC Name |
6-bromo-3,4-dihydro-2H-chromen-3-ol |
InChI |
InChI=1S/C9H9BrO2/c10-7-1-2-9-6(3-7)4-8(11)5-12-9/h1-3,8,11H,4-5H2 |
InChI Key |
YZVOSKBBYKXJBD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC2=C1C=C(C=C2)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-fluorophenyl)sulfanyl]-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}acetamide](/img/structure/B12276284.png)

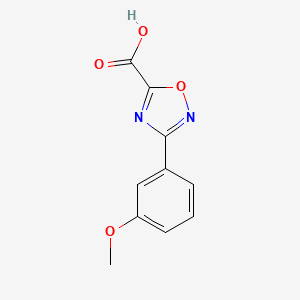
![6-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-9H-purine](/img/structure/B12276298.png)
![benzyl N-[1-(2-carbamoylpyrrolidin-1-yl)-3-hydroxy-1-oxobutan-2-yl]carbamate](/img/structure/B12276299.png)
![1-[2-[Hydroxy(naphthalen-1-yl)methyl]naphthalen-1-yl]naphthalen-2-ol](/img/structure/B12276302.png)
![4,4'-hexane-1,6-diylbistetrahydro-1aH-oxireno[f]isoindole-3,5(2H,4H)-dione](/img/structure/B12276305.png)

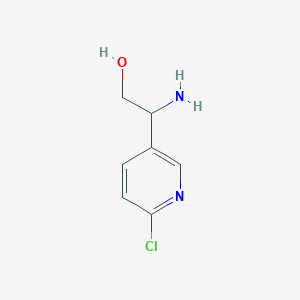
![2-(H-Imidazo[1,2-a]pyridin-2-yl)ethyl methanesulfonate](/img/structure/B12276318.png)
amino}methyl)benzonitrile](/img/structure/B12276319.png)
